molecular formula C6H5N3 B089342 5-Amino-3-pyridinecarbonitrile CAS No. 13600-47-0

5-Amino-3-pyridinecarbonitrile

Cat. No. B089342
CAS RN: 13600-47-0
M. Wt: 119.12 g/mol
InChI Key: VGGLPUFUWXSMFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 5-amino-3-pyridinecarbonitrile involves various strategies. One common method includes the reaction of 2-bromo-3-pyridinecarbonitriles with α-amino acid ester hydrochlorides in the presence of triethylamine, leading to the formation of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters. Similarly, reactions with dipeptide esters yield N′-glycylglycine analogues. However, attempts to directly construct amino acid derivatives through reaction with aqueous α-amino acids have been unsuccessful, leading instead to the isolation of unexpected 2-amino-3-pyridinecarbonitriles (Girgis, Kalmouch, & Hosni, 2004).

Molecular Structure Analysis

The molecular structure of 5-amino-3-pyridinecarbonitrile derivatives has been elucidated using various spectroscopic techniques. The fluorescence properties of these derivatives have been evaluated, indicating their potential utility in materials science and bioimaging applications. Some derivatives exhibit considerable antibacterial activity, suggesting potential applications in medicinal chemistry (Girgis, Kalmouch, & Hosni, 2004).

Scientific Research Applications

1. Synthesis and Fluorescence Properties

5-Amino-3-pyridinecarbonitrile has been utilized in the synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, which exhibit notable fluorescence properties. Some compounds in this group also show considerable antibacterial activity (Girgis, Kalmouch, & Hosni, 2004).

2. Potential Biological Activity

Research has involved the synthesis of 5-cyano-4-hydroxy-2-pyridone derivatives using 3-aminocrotononitrile, exploring their potential biological activities (Kappe & Kappe, 1989).

3. Inhibitors of PKCtheta

Substituted heteroaryl 3-pyridinecarbonitriles, including those with a 5-amino group, have been identified as inhibitors of PKCtheta, a protein kinase involved in various cellular processes (Subrath et al., 2009).

4. Antimicrobial Applications

Pyridine derivatives, including those related to 5-amino-3-pyridinecarbonitrile, have shown potential as antimicrobial drugs, particularly against strains of Escherichia coli (Koszelewski et al., 2021).

5. Corrosion Inhibition

Certain pyridine derivatives, closely related to 5-amino-3-pyridinecarbonitrile, have been studied for their role in corrosion inhibition of metals, demonstrating significant effectiveness (Ansari, Quraishi, & Singh, 2015).

6. Application in Security Paper

The fluorescence behavior of 3-pyridinecarbonitrile containing compounds, a category that includes 5-amino-3-pyridinecarbonitrile, has been leveraged in the development of security paper (Basta, Girgis, & El-saied, 2002).

7. Synthesis of Pyrimidine Derivatives

5-Amino-3-pyridinecarbonitrile has been used in the novel synthesis of various pyrimidine derivatives, contributing to the exploration of new compounds with potential pharmacological activities (Ibrahim et al., 1987).

Safety And Hazards

5-Amino-3-pyridinecarbonitrile is associated with several hazard statements including H302, H315, H319, H332, and H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5-aminopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGLPUFUWXSMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625600
Record name 5-Aminopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-pyridinecarbonitrile

CAS RN

13600-47-0
Record name 5-Aminopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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